molecular formula C9H8F2N2O2 B13121762 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole

Katalognummer: B13121762
Molekulargewicht: 214.17 g/mol
InChI-Schlüssel: YEMPODDWKFHEQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 5-methoxy and 5-difluoromethoxy bis-propargyl substituted benzimidazole-2-thiols, which undergo a “click chemistry” reaction . The reaction conditions often include the use of catalysts such as sodium ascorbate and CuSO4·5H2O.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and structure-activity relationship (SAR) analyses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups enhances its reactivity and potential for diverse applications compared to other benzimidazole derivatives.

Eigenschaften

Molekularformel

C9H8F2N2O2

Molekulargewicht

214.17 g/mol

IUPAC-Name

6-(difluoromethoxy)-2-methoxy-1H-benzimidazole

InChI

InChI=1S/C9H8F2N2O2/c1-14-9-12-6-3-2-5(15-8(10)11)4-7(6)13-9/h2-4,8H,1H3,(H,12,13)

InChI-Schlüssel

YEMPODDWKFHEQN-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(N1)C=C(C=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.